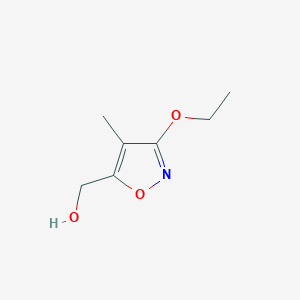![molecular formula C6H4BrN3 B062217 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine CAS No. 192642-77-6](/img/structure/B62217.png)
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine
Overview
Description
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a chemical compound that belongs to the triazolopyridine class. These compounds are recognized for their biological significance and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of triazolopyridines, including those similar to this compound, often involves oxidative cyclization processes. For instance, Zheng et al. (2014) described the synthesis of 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation, indicating a method that might be applicable to the synthesis of this compound (Zheng et al., 2014).
Molecular Structure Analysis
The molecular structure of triazolopyridines can be confirmed through techniques like single-crystal X-ray analysis. For instance, Tang et al. (2014) confirmed the structure of a related compound, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, using this method, suggesting that similar techniques could elucidate the structure of this compound (Tang et al., 2014).
Chemical Reactions and Properties
Triazolopyridines, including this compound, can undergo various chemical reactions, such as ring rearrangement and substitution reactions. Abarca et al. (1988) discussed nucleophilic substitution reactions of triazolopyridines, which could be relevant to understanding the reactivity of this compound (Abarca et al., 1988).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. For instance, Okamoto et al. (1966) discussed the stability and reactivity of the s-triazolo[1,5-a]pyridine ring, which could provide insights into the physical properties of this compound (Okamoto et al., 1966).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical species and potential chemical transformations, can be understood by studying the reactions and stability of similar triazolopyridine compounds. For example, the work of Tang et al. (2014) on the diversification of triazolopyridines could provide valuable information on the chemical behavior of this compound (Tang et al., 2014).
Scientific Research Applications
Antioxidant Activity :
- Derivatives of [1,2,4]triazolo[1,5-a]pyridine, closely related to 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine, were synthesized and found to exhibit significant antioxidant properties, as well as potential toxicity assessed via erythrocyte hemolysis in a hypotonic NaCl solution (Smolsky et al., 2022).
Ring Rearrangement and Synthesis Applications :
- Studies on the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, and their rearrangement to [1,5-c] analogs have demonstrated the potential of these compounds as versatile synthetic intermediates, suitable for further diversification through various chemical reactions (Tang et al., 2014).
Ring Opening Reactions :
- The triazole ring in triazolopyridines can undergo ring opening with the loss of nitrogen, leading to various derivatives. This property underlines the potential of triazolopyridines in synthetic chemistry applications (Jones et al., 1985).
Reactions with Electrophiles :
- Triazolopyridines react with various electrophiles, yielding a range of derivatives. This reactivity profile is crucial for the synthesis of diverse compounds, expanding their application in medicinal and industrial chemistry (Jones et al., 1981).
Valence Tautomers and Thermolysis :
- The formation of [1,2,3]Triazoloazines from 5-azinyltetrazoles through thermolysis highlights the potential of these compounds in the study of valence tautomers and their applications in material science and catalysis (Wentrup, 1978).
Pyridylcarbene Formation :
- The decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under specific conditions leads to pyridylcarbene intermediates, revealing the potential of these compounds in the generation of novel organic structures (Abarca et al., 2006).
Synthesis Using N-Chlorosuccinimide :
- The use of N-Chlorosuccinimide in the synthesis of triazolopyridines illustrates their diverse synthetic pathways, crucial for pharmaceutical and material science applications (El-Kurdi et al., 2021).
Herbicidal Activity :
- Certain substituted triazolopyridine derivatives exhibit significant herbicidal activity, indicating their potential utility in agricultural applications (Moran, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Triazolopyridines, a class of compounds to which 5-bromo-[1,2,3]triazolo[1,5-a]pyridine belongs, have been studied for their potential as precursors of tautomeric 2-(diazomethyl)pyridines . These compounds are known to interact with various types of nitrogen-containing heterocycles .
Mode of Action
The mode of action of this compound involves its use as a precursor of diazo compounds and corresponding metal carbenoids . Some 1,2,3-triazoles, including triazolopyridines, can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows these compounds to act as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
The transformation of triazolopyridines into diazo compounds and metal carbenes suggests that they may influence various types of nitrogen-containing heterocycles .
Result of Action
The transformation of triazolopyridines into diazo compounds and metal carbenoids suggests that they may have significant effects on various types of nitrogen-containing heterocycles .
Action Environment
It is known that the compound is stable under normal conditions , suggesting that it may be relatively resistant to environmental influences.
properties
IUPAC Name |
5-bromotriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGJTYTDCITGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579939 | |
| Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192642-77-6 | |
| Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)







![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)


![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)